3-Methyl-2,6-dinitrobenzoic acid
Description
3-Methyl-2,6-dinitrobenzoic acid is a nitro-substituted benzoic acid derivative with a methyl group at position 3 and nitro groups at positions 2 and 6. Its molecular formula is C₈H₆N₂O₆, and its molecular weight is 226.04 g/mol.
Properties
Molecular Formula |
C8H6N2O6 |
|---|---|
Molecular Weight |
226.14 g/mol |
IUPAC Name |
3-methyl-2,6-dinitrobenzoic acid |
InChI |
InChI=1S/C8H6N2O6/c1-4-2-3-5(9(13)14)6(8(11)12)7(4)10(15)16/h2-3H,1H3,(H,11,12) |
InChI Key |
MXTQZBOKHRVZKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of 3-methyl-2,6-dinitrobenzoic acid and related compounds:
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|---|
| This compound | Not provided | C₈H₆N₂O₆ | 226.04 | 3-methyl, 2,6-dinitro | Carboxylic acid, nitro groups |
| 2-Methoxy-3,6-dichlorobenzoic acid (Dicamba) | 1918-00-9 | C₈H₆Cl₂O₃ | 221.04 | 2-methoxy, 3,6-dichloro | Carboxylic acid, chloro, methoxy |
| 3-Methyl-2,6-dinitrophenol | 56546-38-4 | C₇H₆N₂O₅ | 198.04 | 3-methyl, 2,6-dinitro | Phenol, nitro groups |
| Medinoterb acetate | 2487-01-6 | C₁₄H₁₆N₂O₆ | 308.29 | 3-methyl, 2,4-dinitro, 6-tert-butyl | Phenol ester, nitro groups |
| 2-Chloro-4-fluoro-5-[...]benzoic acid* | 120890-57-5 | C₁₃H₇ClF₄N₂O₄ | 390.66 | Chloro, fluoro, pyrimidine ring | Carboxylic acid, heterocyclic |
*Compound from , with a complex pyrimidine substituent.
Key Observations:
- Nitro vs. Chloro/Methoxy Groups : Dicamba (2-methoxy-3,6-dichlorobenzoic acid) lacks nitro groups but features chloro and methoxy substituents, which reduce acidity compared to nitro-substituted analogs. Its herbicidal activity arises from auxin mimicry, a mechanism distinct from nitroaromatic compounds .
- Carboxylic Acid vs. Phenol: 3-Methyl-2,6-dinitrophenol replaces the carboxylic acid group with a hydroxyl group, lowering its acidity (phenol pKa ~10 vs. benzoic acid pKa ~4.2).
- Complex Substituents : The pyrimidine-substituted benzoic acid () highlights how heterocyclic groups expand applications into pharmaceuticals, though this increases molecular weight and complexity .
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